![molecular formula C17H15F3N4O3S B2578740 5-(2-Hydroxyethyl)-6-methyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol CAS No. 946236-26-6](/img/structure/B2578740.png)

5-(2-Hydroxyethyl)-6-methyl-2-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

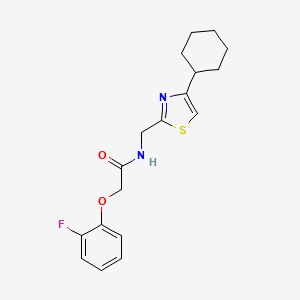

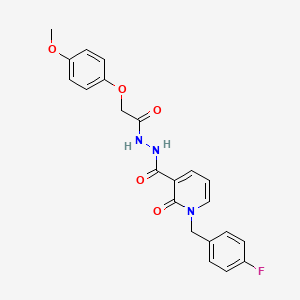

The compound appears to contain several functional groups and structural features that are common in pharmaceutical and agrochemical compounds . It has a pyrimidinol core, a trifluoromethylphenyl group, and an oxadiazole ring, all of which are common motifs in medicinal chemistry.

Molecular Structure Analysis

The trifluoromethyl group is a strong electron-withdrawing group, which could influence the compound’s reactivity and interactions with biological targets . The oxadiazole ring is a heterocycle that is often used in drug design due to its stability and ability to participate in hydrogen bonding .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications

Computational and Pharmacological Evaluation

In the realm of computational and pharmacological research, 1,3,4-oxadiazole and pyrazole derivatives have been investigated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. One such study evaluated various compounds, including derivatives similar to the chemical , for binding and inhibitory effects against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). The study found that certain compounds exhibited moderate inhibitory effects in all assays, while others showed good affinity for COX-2 and 5-LOX, correlating with high analgesic and anti-inflammatory effects (Faheem, 2018).

Antibacterial and Antifungal Investigations

Another significant application of 1,3,4-oxadiazole derivatives is in the field of antibacterial and antifungal research. A study involving the synthesis of substituted 7-hydroxy-5H-1,3,4-oxadiazolo pyrimidin-5-ones, which are structurally related to the compound of interest, evaluated their in vitro antibacterial and antifungal activities. It also examined the effect of some compounds on alkaline phosphatase enzyme (Soliman, Shafik, & Darwish, 1982).

Antibacterial Activity of Oxime-ether Schiff Bases

Research on pyridyl polyheterocyclic oxime-ether Schiff bases containing s-triazole and oxadiazole subunits, similar to the compound , revealed their antibacterial activity. The in vitro evaluation against Gram-positive and Gram-negative bacteria showcased their potential as antibacterial agents (Hu, Li, & Huang, 2006).

Novel Structures as Anti-Helicobacter pylori Agents

A study on novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole, which shares a similar structural motif with the compound of interest, showed potent activities against the gastric pathogen Helicobacter pylori. This indicates the potential application of such compounds in treating infections caused by this pathogen (Carcanague et al., 2002).

Future Directions

Properties

IUPAC Name |

5-(2-hydroxyethyl)-4-methyl-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N4O3S/c1-9-12(5-6-25)15(26)23-16(21-9)28-8-13-22-14(24-27-13)10-3-2-4-11(7-10)17(18,19)20/h2-4,7,25H,5-6,8H2,1H3,(H,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBJPNOHLAWVBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)SCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-3-phenylpropanamide](/img/structure/B2578667.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acrylamide](/img/structure/B2578669.png)

![7-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-4,1,2-benzothiadiazine 4,4-dioxide](/img/structure/B2578671.png)

![3-(2-chloro-6-fluorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2578674.png)

![5-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2578675.png)

![2-[(3-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2578676.png)

![2-[[5-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2578678.png)